Clidanac

Beschreibung

minor descriptor (75-89); on-line search INDENES & CYCLOHEXANES (71-74) & INDANS (75-89); INDEX MEDICUS search INDENES (71-89)

Eigenschaften

IUPAC Name |

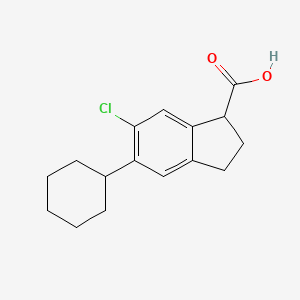

6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAEJWYWSAQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022834 | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34148-01-1 | |

| Record name | Clidanac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34148-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clidanac [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLIDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clidanac's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide

Disclaimer: Information regarding the specific application and mechanism of action of Clidanac in rheumatoid arthritis is limited in publicly available scientific literature. This guide provides an in-depth overview of its established core mechanism—the uncoupling of oxidative phosphorylation—and explores its potential relevance to the pathophysiology of rheumatoid arthritis based on current scientific understanding of the disease.

Introduction

This compound is a potent anti-inflammatory agent. While its direct clinical use and efficacy in rheumatoid arthritis (RA) are not well-documented in recent literature, its fundamental mechanism of action at the cellular level provides a basis for its potential therapeutic effects in inflammatory conditions. This technical guide will delve into the core mechanism of this compound, the uncoupling of mitochondrial oxidative phosphorylation, and its implications for the inflammatory processes central to rheumatoid arthritis.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the critical link between the electron transport chain and the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.

The Process of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce ATP. It consists of two main components: the electron transport chain and chemiosmosis. The electron transport chain, located on the inner mitochondrial membrane, involves a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. This electron transfer is coupled with the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is then used by ATP synthase to generate ATP from ADP and inorganic phosphate.

This compound as an Uncoupling Agent

This compound acts as a protonophore, creating a pathway for protons to flow back across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton gradient, and the energy that would have been used for ATP synthesis is instead released as heat. A study on isolated rat liver mitochondria demonstrated that this compound effectively uncouples oxidative phosphorylation, and interestingly, both of its optical enantiomers exhibit similar potency in this regard.

Unraveling the Stereospecificity of Clidanac: A Technical Guide to the Biological Activity of its Enantiomers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the distinct biological activities of the enantiomers of Clidanac, a potent non-steroidal anti-inflammatory drug (NSAID). This whitepaper meticulously details the stereospecific interactions of (+)-(S)-Clidanac and (-)-(R)-Clidanac, highlighting the profound impact of chirality on the drug's pharmacological profile. The guide presents quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate a deeper understanding of this compound.

This compound, a chiral molecule, exists as two non-superimposable mirror images, or enantiomers. While sharing the same chemical formula, these stereoisomers can exhibit markedly different pharmacological and toxicological properties. This guide synthesizes available scientific literature to provide a clear and structured overview of these differences.

Quantitative Analysis of Enantiomeric Activity

The biological activities of the this compound enantiomers show significant variation, particularly in their primary anti-inflammatory mechanism. In contrast, other cellular effects appear to be non-stereospecific.

Table 1: Differential Activity of this compound Enantiomers

| Biological Activity | (+)-(S)-Clidanac | (-)-(R)-Clidanac | Potency Ratio ((+)/(-)) | Reference |

| Inhibition of Prostaglandin (B15479496) Synthetase | Highly Potent Inhibitor | Weak Inhibitor | ~1000 | [1] |

| Uncoupling of Mitochondrial Oxidative Phosphorylation | Active | Active | No significant difference | [2] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory effect of this compound is attributed to its inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are key mediators of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized to various active prostaglandins.

The profound difference in the anti-inflammatory potency of the this compound enantiomers lies in their differential ability to inhibit prostaglandin synthetase (cyclooxygenase). The (+)-(S)-enantiomer is a potent inhibitor of this enzyme, while the (-)-(R)-enantiomer is significantly less active[1]. This stereoselective inhibition is the cornerstone of this compound's therapeutic action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of this compound enantiomers.

In Vitro Prostaglandin Synthetase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of cyclooxygenase.

Objective: To determine the IC50 values of this compound enantiomers for the inhibition of prostaglandin synthesis from arachidonic acid.

Methodology:

-

Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from ram seminal vesicles.

-

Reaction Mixture: The reaction mixture typically contains the microsomal enzyme preparation, a buffer (e.g., Tris-HCl), a cofactor such as hydroquinone, and the substrate, arachidonic acid (often radiolabeled, e.g., with ¹⁴C).

-

Incubation: The this compound enantiomers, dissolved in a suitable solvent (e.g., ethanol), are pre-incubated with the enzyme preparation at various concentrations. The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specific duration.

-

Termination and Extraction: The reaction is stopped by the addition of an acid (e.g., citric acid). The prostaglandins are then extracted with an organic solvent (e.g., ethyl acetate).

-

Quantification: The amount of synthesized prostaglandins is quantified. If a radiolabeled substrate is used, this can be done by thin-layer chromatography (TLC) followed by scintillation counting. Alternatively, methods like enzyme-linked immunosorbent assay (ELISA) can be used to measure the production of specific prostaglandins, such as PGE2[3].

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the enantiomer, and the IC50 value is determined.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model used to evaluate the in vivo efficacy of anti-inflammatory drugs.

Objective: To assess the ability of this compound enantiomers to reduce acute inflammation in a living organism.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Drug Administration: The this compound enantiomers, suspended in a vehicle (e.g., carboxymethyl cellulose), are administered orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group may receive a known NSAID like indomethacin.

-

Induction of Inflammation: After a set period following drug administration (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, typically a 1% carrageenan solution in saline, is made into the right hind paw of each rat[4].

-

Measurement of Edema: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The degree of paw swelling is calculated as the increase in paw volume. The percentage of inhibition of edema by the drug treatment is determined by comparing the increase in paw volume in the treated groups to the control group.

Chiral Separation of this compound Enantiomers

The separation of the enantiomers is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for resolving racemic mixtures of acidic NSAIDs.

General Principle:

-

Chiral Stationary Phase: A column packed with a chiral selector is used. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape, is used.

-

Separation: The racemic mixture of this compound is injected into the HPLC system. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Detection: A UV detector is commonly used to monitor the elution of the separated enantiomers.

Conclusion

The available evidence clearly demonstrates that the anti-inflammatory activity of this compound resides almost exclusively in its (+)-(S)-enantiomer, which is a potent inhibitor of prostaglandin synthesis. In contrast, the uncoupling of mitochondrial oxidative phosphorylation is a non-stereospecific effect. This technical guide provides a foundational understanding of the differential biological activities of this compound enantiomers, which is critical for rational drug design and development. Further research into the in vivo pharmacokinetics and pharmacodynamics of the individual enantiomers would provide a more complete picture of their therapeutic potential and safety profiles.

References

- 1. db.cngb.org [db.cngb.org]

- 2. The effect of this compound, a potent anti-inflammatory drug, on mitochondrial respiration: a consideration on the uncoupling activity of optical enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of human prostaglandin E synthase: A microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Chiral Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Stereoisomeric Biological Activity, with reference to the query on Clidanac S(+)-isomer

Executive Summary

This document addresses the request for a detailed technical guide on the biological activity of the S(+)-isomer of a compound referred to as "this compound." Despite extensive searches through scientific databases and literature, no specific information, including quantitative data, experimental protocols, or established signaling pathways, could be found for a drug or compound named "this compound." The search results consistently redirected to information pertaining to "Clindamycin," a lincosamide antibiotic. This suggests a potential typographical error in the original query or that "this compound" is an exceptionally rare or novel compound not yet described in publicly accessible scientific literature.

In the absence of specific data for "this compound," this guide will provide a comprehensive overview of the core principles of stereoisomerism and its critical impact on the biological activity of pharmaceutical compounds. This will serve as a foundational resource for researchers and drug development professionals, highlighting the importance of chiral separation and analysis in modern pharmacology.

The Critical Role of Chirality in Pharmacology

Many drugs are chiral molecules, existing as enantiomers – stereoisomers that are non-superimposable mirror images of each other.[1][2] Although they possess identical chemical formulas and physical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the spatial arrangements of enantiomers.[2]

The differential activity of enantiomers can manifest in several ways:

-

Eutomer vs. Distomer: One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or even contribute to adverse effects.

-

Different Pharmacological Actions: In some cases, both enantiomers are biologically active but may have qualitatively different effects.

-

Stereoselective Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ significantly, leading to variations in their bioavailability and duration of action.

A classic, albeit complex, example is Thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer was linked to teratogenic effects. This case tragically underscored the necessity of evaluating the biological activity of individual enantiomers.

Generic Experimental Workflows for Chiral Drug Analysis

While specific protocols for "this compound" are unavailable, the following outlines a general experimental workflow for characterizing the biological activity of a novel chiral compound's S(+)-isomer.

Chiral Separation and Purification

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating and purifying enantiomers.

-

Protocol Outline:

-

Select a suitable chiral stationary phase (CSP) based on the chemical properties of the racemate.

-

Develop a mobile phase that provides optimal resolution of the enantiomers.

-

Inject the racemic mixture and collect the fractions corresponding to the S(+)- and R(-)-isomers.

-

Verify the enantiomeric purity of the collected fractions using analytical chiral HPLC and polarimetry.

-

In Vitro Biological Activity Assays

-

Objective: To determine the potency and efficacy of each enantiomer at its biological target.

-

Example Protocol (Receptor Binding Assay):

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the biological material with a radiolabeled ligand that binds to the target.

-

Add increasing concentrations of the S(+)-isomer, R(-)-isomer, or racemic mixture to compete with the radioligand binding.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.

-

In Vivo Pharmacological Studies

-

Objective: To assess the therapeutic effects and potential toxicity of each enantiomer in a living organism.

-

Example Protocol (Animal Model of Disease):

-

Induce the disease state in a suitable animal model.

-

Administer the S(+)-isomer, R(-)-isomer, or racemic mixture at various doses.

-

Monitor relevant physiological and behavioral endpoints to evaluate the therapeutic efficacy.

-

Collect blood and tissue samples to analyze the pharmacokinetic profile of each enantiomer.

-

Conduct histopathological examinations to assess for any signs of toxicity.

-

Visualizing Stereoselective Interactions

The following diagram illustrates the concept of stereoselective binding of enantiomers to a chiral biological target.

Caption: Differential binding of enantiomers to a chiral receptor.

Conclusion

The principles of stereochemistry are fundamental to modern drug discovery and development. The significant differences in the biological activity of enantiomers necessitate their individual evaluation to ensure the safety and efficacy of new medicines. While no specific information on "this compound" could be retrieved, the general methodologies and concepts presented in this guide provide a robust framework for the investigation of any novel chiral compound. Future research into "this compound," should it be a valid compound, would require the application of these principles to elucidate the specific biological activity of its S(+)-isomer.

References

Clidanac: A Technical Overview of its Chemical Structure and Physicochemical and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clidanac is a nonsteroidal anti-inflammatory drug (NSAID) with a unique molecular structure and a mechanism of action that distinguishes it from many other compounds in its class. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacological effects, and relevant experimental methodologies. While this compound is classified as an NSAID, its primary mechanism of action appears to be the uncoupling of oxidative phosphorylation in mitochondria. This document summarizes the available quantitative data, outlines experimental protocols for assessing its activity, and provides visualizations to illustrate key concepts.

Chemical Structure and Identification

This compound, with the IUPAC name 6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid, is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers.[1] Its core structure consists of a chlorinated indane ring system substituted with a cyclohexyl group and a carboxylic acid moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |

| Molecular Formula | C₁₆H₁₉ClO₂[2] |

| Molecular Weight | 278.77 g/mol [2] |

| Canonical SMILES | C1CCC(CC1)c2cc3CCC(c3cc2Cl)C(=O)O[2] |

| InChI Key | OIRAEJWYWSAQNG-UHFFFAOYSA-N[2] |

| CAS Number | 34148-01-1 |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its formulation, absorption, and distribution characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 150.5-152.5 °C | |

| Boiling Point (predicted) | 424.4 °C | |

| Density (predicted) | 1.244 g/cm³ | |

| LogP (predicted) | 4.50 |

Pharmacological Properties

This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID). While most NSAIDs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis, this compound has been shown to possess a distinct mechanism of action.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary established mechanism of action for this compound is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the formation of ATP, the main energy currency of the cell, without inhibiting the electron transport chain. Notably, this uncoupling activity has been observed to be independent of the stereochemistry of the molecule, with both enantiomers exhibiting similar potency. The dechlorinated derivative of this compound is significantly less effective, highlighting the importance of the chlorine atom for this activity.

Anti-inflammatory and Analgesic Effects

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's properties. Given the limited specific protocols for this compound in the literature, the following are representative methods for assessing its known and potential activities.

Measurement of Mitochondrial Respiration and Oxidative Phosphorylation

This protocol is designed to assess the effect of this compound on mitochondrial function, specifically its uncoupling activity.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, and EGTA)

-

Respiratory substrates (e.g., glutamate (B1630785), malate (B86768), succinate)

-

ADP (adenosine diphosphate)

-

This compound solution (dissolved in a suitable solvent, e.g., DMSO)

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30 °C).

-

Add the isolated mitochondria to the chamber and record the basal respiration rate (State 2).

-

Add the respiratory substrates (e.g., glutamate and malate for Complex I-linked respiration) and allow the respiration rate to stabilize.

-

Initiate ATP synthesis by adding a known amount of ADP and measure the active respiration rate (State 3).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to the resting rate (State 4).

-

Add a vehicle control (e.g., DMSO) and monitor the respiration rate.

-

In a separate experiment, add varying concentrations of this compound to the chamber after the addition of substrates and before the addition of ADP to determine its effect on the basal respiration rate.

-

To assess uncoupling, add this compound after State 4 respiration is achieved and observe the increase in oxygen consumption.

-

Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling. A decrease in RCR in the presence of this compound indicates uncoupling activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory effects of a compound in vivo.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Fast the animals overnight with free access to water.

-

Group the animals and administer this compound, vehicle, or the positive control orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

This compound solution (at various concentrations)

-

Detection system (e.g., ELISA kit for prostaglandin E₂, or an oxygen consumption-based assay)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with either the vehicle or varying concentrations of this compound for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

-

Quantify the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Chemical structure components of this compound.

Caption: General mechanism of action for NSAIDs.

Caption: Workflow for mitochondrial respiration assay.

Conclusion

This compound is a nonsteroidal anti-inflammatory agent with a well-defined chemical structure and a distinct primary mechanism of action involving the uncoupling of mitochondrial oxidative phosphorylation. While its anti-inflammatory and analgesic properties are recognized, there is a notable lack of specific quantitative data, such as COX inhibition IC₅₀ values, in publicly accessible literature. The provided experimental protocols offer a framework for the further investigation and characterization of this compound's biological activities. Future research should focus on elucidating the downstream signaling consequences of mitochondrial uncoupling by this compound and on generating more comprehensive pharmacological data to fully understand its therapeutic potential and safety profile.

References

- 1. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The effect of this compound, a potent anti-inflammatory drug, on mitochondrial respiration: a consideration on the uncoupling activity of optical enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing the Effect of Clidanac on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidanac is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to act as an uncoupler of mitochondrial oxidative phosphorylation.[1] Mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This application note provides a detailed protocol for assessing the effect of this compound on mitochondrial respiration using the Agilent Seahorse XFe96 Analyzer. The described methodology is based on the Seahorse XF Cell Mito Stress Test, a standard assay for investigating mitochondrial function.

Disclaimer: Specific quantitative data on the dose-response of this compound on mitochondrial respiration is not extensively available in public literature. Therefore, the following protocol provides a general framework and recommends a dose-response experiment to determine the optimal concentrations of this compound for observing its uncoupling effects.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR) of cells in real-time. By sequentially injecting a series of mitochondrial inhibitors, key parameters of mitochondrial function can be determined. In this protocol, this compound is introduced to assess its impact on these parameters, particularly its potential to increase basal and maximal respiration, characteristic of a mitochondrial uncoupler.

The standard inhibitors used in the Mito Stress Test are:

-

Oligomycin: An ATP synthase inhibitor that blocks ATP production, revealing the portion of oxygen consumption dedicated to ATP synthesis.

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): A potent mitochondrial uncoupler that collapses the proton gradient and induces maximal oxygen consumption by the electron transport chain (ETC).

-

Rotenone & Antimycin A: Inhibitors of Complex I and Complex III of the ETC, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of a mitochondrial uncoupler like this compound on key parameters of mitochondrial respiration. Researchers should generate their own data following the provided protocol.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) Parameters

| Treatment | Basal Respiration (pmol/min) | ATP-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | Non-Mitochondrial Respiration (pmol/min) |

| Vehicle Control | 100 ± 5 | 70 ± 4 | 250 ± 15 | 150 | 20 ± 2 |

| This compound (Low Dose) | 150 ± 8 | 75 ± 5 | 350 ± 20 | 200 | 20 ± 3 |

| This compound (High Dose) | 120 ± 7 | 60 ± 6 | 200 ± 12 | 80 | 20 ± 2 |

Table 2: Summary of Expected Outcomes for a Mitochondrial Uncoupler

| Parameter | Expected Effect of an Uncoupler | Rationale |

| Basal Respiration | Increase | Dissipation of the proton gradient by the uncoupler leads to a compensatory increase in electron transport chain activity to maintain the membrane potential, resulting in higher oxygen consumption. |

| ATP-Linked Respiration | No significant change or slight increase | While uncoupling reduces the efficiency of ATP synthesis, the cell may initially attempt to compensate by maintaining a high rate of proton pumping. |

| Maximal Respiration | Increase | By providing an alternative pathway for proton influx, uncouplers can alleviate the backpressure on the electron transport chain, allowing it to function at a higher rate, similar to the effect of FCCP. |

| Spare Respiratory Capacity | Increase or Decrease | An increase is expected if the uncoupler allows the cell to reach a higher maximal respiration than with FCCP alone. A decrease may be observed at high, potentially toxic, concentrations that inhibit the electron transport chain. |

| Proton Leak | Increase | This is the direct effect of the uncoupler, representing the oxygen consumption not coupled to ATP synthesis. |

Experimental Protocols

Materials

-

Agilent Seahorse XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Cell line of interest (e.g., HepG2, C2C12)

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

Experimental Workflow

References

Application Notes and Protocols for the Use of Clidanac in Primary Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidanac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of prostaglandin (B15479496) biosynthesis through the blockade of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in primary cell culture experiments, with a focus on assessing its anti-inflammatory effects. The protocols provided are designed to be adaptable for various primary cell types, including but not limited to chondrocytes and synoviocytes, which are critical in the study of joint-related inflammatory diseases.

Given the limited availability of specific in vitro data for this compound in primary cell culture, the recommended concentrations and protocols are based on its known mechanism of action as a COX inhibitor and data from studies on other NSAIDs with similar mechanisms. It is imperative that researchers perform dose-response studies to determine the optimal concentrations for their specific primary cell type and experimental conditions.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Approximate Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for creating high-concentration stock solutions. |

| Ethanol | ~5 mg/mL | An alternative solvent, though it may exhibit higher cellular toxicity at greater concentrations. |

| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions. |

| Cell Culture Medium (with 10% FBS) | ~10 µM | Solubility is limited in aqueous media. Serum proteins may bind to the compound. |

Table 2: Recommended Concentration Ranges of this compound for In Vitro Experiments

| Parameter | Concentration Range | Notes |

| Effective Concentration (IC50) | Not explicitly available for this compound. Based on other NSAIDs, a range of 0.1 µM to 10 µM is a suggested starting point for COX inhibition and anti-inflammatory effects in primary cells. | Researchers should perform a dose-response curve to determine the IC50 for their specific cell type and endpoint (e.g., PGE2 inhibition). |

| Cytotoxicity (IC20) | Not explicitly available for this compound. A related lincosamide, Clindamycin, showed inhibition of primary human osteoblast proliferation at 20 to 40 µg/mL . | A cell viability assay is crucial to determine the non-toxic concentration range for the primary cells being used. It is recommended to start with concentrations well below the estimated cytotoxic level. |

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting the prostaglandin synthesis pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

-

Vortex mixer

-

0.22 µm sterile syringe filter (DMSO-compatible)

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * Molecular Weight of this compound (g/mol) * Volume (L) (Note: The exact molecular weight should be obtained from the supplier's certificate of analysis.)

-

-

Transfer the weighed powder into a sterile conical tube.

-

Add the calculated volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., 10 mM).

-

Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulate matter.

-

For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow for Primary Cell Culture Experiments

Caption: General experimental workflow for assessing the effects of this compound on primary cells.

Protocol for Assessing this compound Cytotoxicity (MTT Assay)

Materials:

-

Primary cells (e.g., chondrocytes, synoviocytes)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed primary cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol for Measuring Prostaglandin E2 (PGE2) Inhibition

Materials:

-

Primary cells (e.g., chondrocytes, synoviocytes)

-

Complete cell culture medium

-

This compound stock solution

-

Inflammatory stimulus (e.g., Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α))

-

24-well or 48-well cell culture plates

-

PGE2 ELISA kit

Procedure:

-

Seed primary cells in 24-well or 48-well plates and grow to 80-90% confluency.

-

Wash the cells with serum-free medium and then incubate in fresh serum-free or low-serum medium for a few hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control.

-

Induce inflammation by adding an appropriate concentration of IL-1β (e.g., 1-10 ng/mL) or TNF-α (e.g., 10-50 ng/mL) to the wells (except for the unstimulated control).

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Collect the cell culture supernatants and store them at -80°C until analysis.

-

Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the stimulated vehicle control.

Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. The information provided is based on the known mechanism of action of this compound and data from similar compounds. It is the responsibility of the researcher to validate and optimize these protocols for their specific experimental needs and to handle all materials with appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-inflammatory effect of cyclooxygenase inhibitors in fibroblast-like synoviocytes from the human temporomandibular joint results from the suppression of PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 regulates PTHrP transcription in human articular chondrocytes and is involved in the pathophysiology of osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Clidanac

Abstract

This document provides a detailed framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Clidanac, a non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of specific, published HPLC methods for this compound, this application note outlines a general approach that can be adapted to establish a robust and reliable analytical method suitable for research, quality control, and drug development professionals. The protocol covers recommended starting chromatographic conditions, sample preparation guidelines, and a comprehensive method validation strategy based on industry standards.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Accurate and precise quantification of this compound in various sample matrices is crucial for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document presents a generalized protocol for developing and validating a reversed-phase HPLC (RP-HPLC) method for this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column is a recommended starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents and Reagents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Analytical grade buffers such as phosphate (B84403) or acetate (B1210297) buffers.

-

This compound Reference Standard: A well-characterized reference standard of this compound.

Recommended Starting Chromatographic Conditions

The following conditions can be used as a starting point for method development and should be optimized to achieve the desired separation and peak shape.

| Parameter | Recommended Starting Condition |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) in a ratio of 60:40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (typically in the range of 220-280 nm for NSAIDs) |

| Run Time | 10 minutes |

Preparation of Standard Solutions

A stock solution of this compound reference standard should be prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. A series of working standard solutions can then be prepared by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

Sample Preparation

The sample preparation method will depend on the matrix.

-

For Drug Substance: Dissolve an accurately weighed amount of the drug substance in the mobile phase to obtain a known concentration.

-

For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a suitable concentration with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

For Biological Matrices (e.g., Plasma): Protein precipitation is a common technique. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge. The supernatant can then be injected into the HPLC system. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |

| Linearity | A linear relationship between the peak area and concentration should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The percentage recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |

Workflow Diagram

The following diagram illustrates the general workflow for the development and validation of an HPLC method for this compound.

Application Notes and Protocols for Clindamycin Stock Solutions in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation, storage, and application of Clindamycin stock solutions for in vitro laboratory use. Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1][2]

Data Presentation

The following table summarizes the key quantitative data for Clindamycin and its common salt forms, Clindamycin Hydrochloride.

| Parameter | Clindamycin | Clindamycin Hydrochloride | Source(s) |

| Molecular Formula | C₁₈H₃₃ClN₂O₅S | C₁₈H₃₄Cl₂N₂O₅S | [3][4] |

| Molecular Weight | 424.98 g/mol | 461.44 g/mol | [5] |

| Solubility in DMSO | ~45-85 mg/mL | ~18-92 mg/mL | |

| Solubility in Ethanol | ~79-85 mg/mL | Insoluble | |

| Solubility in Water | Insoluble | ~50-92 mg/mL | |

| Storage of Powder | -20°C for up to 3 years | Ambient Temperature | |

| Storage of Stock Solution (in solvent) | -80°C for up to 1 year | -20°C |

Experimental Protocols

Protocol 1: Preparation of Clindamycin Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of Clindamycin in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

Clindamycin powder (or Clindamycin Hydrochloride)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)

-

Sterile, 0.22 µm syringe filter (DMSO-compatible)

-

Sterile syringes

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of Clindamycin powder. To prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of Clindamycin.

-

Dissolution: Transfer the weighed powder into a sterile conical tube. Add the required volume of DMSO to achieve the final concentration. For a 10 mg/mL solution, add 10 mL of DMSO.

-

Vortexing: Securely cap the tube and vortex the mixture until the Clindamycin is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization: To ensure the sterility of the stock solution for cell culture applications, filter the solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of Clindamycin against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

Clindamycin stock solution (prepared as in Protocol 1)

-

Bacterial culture in the logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile multichannel pipette and tips

-

Incubator (37°C)

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Preparation of Serial Dilutions:

-

In a sterile 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a single row.

-

Add 200 µL of the Clindamycin stock solution, diluted to a starting concentration (e.g., 128 µg/mL) in MHB, to the first well.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This can be further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Clindamycin in which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Caption: Mechanism of action of Clindamycin in a bacterial cell.

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clindamycin - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clindamycin | Antibacterial | Antibiotic | TargetMol [targetmol.com]

Troubleshooting & Optimization

Technical Support Center: Addressing "Clidanac" Solubility in Cell Culture Media

Disclaimer: The compound "Clidanac" is not a recognized drug name in scientific literature. This guide provides general protocols and troubleshooting advice for a hypothetical poorly soluble, non-steroidal anti-inflammatory drug (NSAID)-like compound, referred to as "Compound X" or "this compound-like," based on its name's similarity to other NSAIDs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing "this compound-like" stock solutions?

A2: For most poorly water-soluble compounds intended for in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] DMSO is a powerful but biocompatible polar aprotic solvent capable of dissolving a wide range of compounds.[1][2] For cell culture applications, it is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and prevent the introduction of moisture, which can reduce solubility.[2]

Q2: How should I prepare a high-concentration stock solution of a "this compound-like" compound?

A3: To prepare a high-concentration stock solution (e.g., 10 mM), accurately weigh the compound powder and dissolve it in pure, anhydrous DMSO.[1] Gentle warming to 37°C and vortexing or sonication can help with complete dissolution. For a detailed methodology, please refer to the Experimental Protocols section.

Q3: My compound precipitated when I diluted the DMSO stock in my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

-

Lower the Final Concentration: This is the most direct way to avoid exceeding the compound's aqueous solubility limit.

-

Use Pre-warmed Media: Always add the compound stock to cell culture medium that has been pre-warmed to 37°C. Adding to cold media can decrease solubility.

-

Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can cause the compound to crash out of solution.

-

Perform Serial Dilutions: Instead of a single large dilution, consider making intermediate dilutions in pre-warmed media.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A5: The maximum tolerated DMSO concentration is highly dependent on the cell line. While many robust cell lines can tolerate up to 1% DMSO for short-term assays, it is best practice to keep the final concentration at or below 0.5%. For sensitive cell lines, such as primary cells, it is advisable to stay at or below 0.1%. It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the specific tolerance of your cell line.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Immediate precipitation upon addition to media | 1. Final concentration exceeds aqueous solubility.2. Rapid dilution shock.3. Media is too cold. | 1. Decrease the final working concentration.2. Add the DMSO stock dropwise while gently vortexing the pre-warmed (37°C) media.3. Always use media pre-warmed to 37°C. |

| Precipitation observed in culture plate over time | 1. Evaporation of media leading to increased compound concentration.2. Compound instability in aqueous solution at 37°C.3. Interaction with media components (e.g., serum proteins). | 1. Ensure proper humidification in the incubator and use low-evaporation plates.2. Perform a time-course solubility study to determine how long the compound stays in solution.3. Test solubility in serum-free vs. serum-containing media. |

| Inconsistent experimental results | 1. Incomplete dissolution of the stock solution.2. Precipitation in the assay plate.3. Degradation of the compound in stock or working solution. | 1. Before each use, ensure the stock solution is fully thawed and vortexed. Visually inspect for crystals.2. Microscopically inspect wells for precipitate before and during the experiment.3. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |

Data Presentation

Table 1: Solubility and Solvent Recommendations for a Hypothetical "this compound-like" Compound

| Solvent | Approximate Solubility | Recommended Use in Cell Culture |

| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |

| Ethanol | ~5 mg/mL | Can be an alternative solvent, but may have higher cellular toxicity. |

| Water | < 0.1 mg/mL | Poorly soluble in aqueous solutions. |

| Cell Culture Medium (with 10% FBS) | ~10 µM | Solubility is limited in aqueous media. |

Table 2: Recommended Final DMSO Concentrations in Cell Culture

| Cell Type | General Guideline (Final Concentration) | Notes |

| Robust/Cancer Cell Lines | ≤ 0.5% | Some lines may tolerate up to 1-2% for short exposures, but this should be verified. |

| Primary Cells/Sensitive Cell Lines | ≤ 0.1% | These cells are often more sensitive to solvent toxicity. |

| Long-term Cultures (> 48h) | ≤ 0.1% | To minimize cumulative toxicity and off-target effects. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Calculation: Determine the mass of your "this compound-like" compound needed. For a compound with a molecular weight of 300 g/mol , to make 1 mL of a 10 mM stock, you would need:

-

0.01 mol/L * 0.001 L * 300 g/mol = 0.003 g = 3 mg.

-

-

Weighing: Accurately weigh out the calculated mass of the compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the corresponding volume of high-purity, anhydrous DMSO (in this case, 1 mL).

-

Solubilization: Cap the tube tightly and vortex thoroughly. If needed, use a sonicator or warm the solution briefly at 37°C until all solid is dissolved. Visually inspect to ensure no particles remain.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term use.

Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium

-

Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

-

Dilution: To prepare a 10 µM working solution in 10 mL of medium, you will add 10 µL of the 10 mM stock (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

-

Crucial Mixing Step: Add the 10 µL of stock solution dropwise into the 10 mL of pre-warmed medium while gently swirling or vortexing the tube. Do not add the medium to the DMSO stock.

-

Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Caption: Experimental workflow for preparing and using a poorly soluble compound.

Caption: Troubleshooting flowchart for compound precipitation issues.

Caption: Hypothetical signaling pathway for an NSAID-like compound.

References

Technical Support Center: Reducing Experimental Variability in Clidanac Studies

Welcome to the technical support center for Clidanac studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and minimizing experimental variability to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The analgesic and anti-inflammatory effects of NSAIDs like this compound are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects.

Q2: We are observing high variability in our in vitro this compound potency assays. What are the common causes?

A2: High variability in in vitro assays is a frequent challenge. Key factors include the stability and handling of reagents, particularly the COX enzymes and arachidonic acid, inconsistencies in assay conditions such as incubation times and buffer pH, and pipetting inaccuracies. Inter-individual differences in response to NSAIDs can also be a source of variability in studies using biological samples.

Q3: How can the stability of this compound in our experimental solutions be ensured?

A3: The stability of any compound in solution is critical for consistent results. Factors that can affect stability include temperature, light exposure, pH, and the potential for oxidation. It is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions are used, they should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of any solvent (e.g., DMSO) in the assay should be kept low and consistent across all experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound experiments in a question-and-answer format.

In Vitro Cyclooxygenase (COX) Inhibition Assays

Issue 1: Inconsistent IC50 values for this compound between experimental runs.

-

Potential Cause: Degradation of critical reagents.

-

Solution: Ensure that COX enzymes are stored correctly at -70°C or lower and avoid repeated freeze-thaw cycles by preparing aliquots. Arachidonic acid is prone to oxidation and should be stored under inert gas and fresh dilutions prepared for each experiment.

-

-

Potential Cause: Variability in assay conditions.

-

Solution: Strictly adhere to standardized incubation times and temperatures. The pH of the assay buffer is crucial for enzyme activity and should be verified at the experimental temperature.

-

-

Potential Cause: Pipetting errors.

-

Solution: Regularly calibrate pipettes, especially those used for dispensing small volumes of this compound and enzymes. Use of automated liquid handlers can improve precision.

-

Issue 2: High background signal in our colorimetric or fluorometric COX activity assay.

-

Potential Cause: Contamination of reagents.

-

Solution: Use fresh, high-quality reagents and sterile techniques to prepare all buffers and solutions to prevent microbial or chemical contamination.

-

-

Potential Cause: Interference from media components.

-

Solution: Components like phenol (B47542) red in cell culture media can interfere with colorimetric readings. It is advisable to use phenol red-free media for such assays.

-

-

Potential Cause: Insufficient washing steps in ELISA-based detection.

-

Solution: Ensure thorough washing of microplate wells between each step to remove unbound reagents. Increasing the number of wash cycles may be necessary.

-

Cell-Based Assays

Issue 3: Unexpected cytotoxicity observed in cells treated with this compound.

-

Potential Cause: Compound precipitation.

-

Solution: Visually inspect the culture wells for any signs of precipitation, especially at higher concentrations of this compound. If observed, consider lowering the concentration range or using a different solubilization method. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).

-

-

Potential Cause: Interference with cell viability assay reagents.

-

Solution: this compound might directly react with the reagents used in viability assays (e.g., reduction of MTT). To check for this, run a cell-free control containing this compound and the assay reagent.

-

Data Presentation: Factors Contributing to Experimental Variability

The following table summarizes common sources of variability in NSAID experiments and recommended mitigation strategies.

| Source of Variability | Parameter | Recommendation | Reference |

| Reagent Handling | COX Enzyme Activity | Aliquot enzyme upon receipt and store at ≤ -70°C. Avoid repeated freeze-thaw cycles. | |

| Arachidonic Acid Stability | Store under inert gas. Prepare fresh solutions for each experiment. | ||

| Compound Stability | Prepare fresh dilutions. Store stock solutions in aliquots at -20°C or -80°C. | ||

| Assay Conditions | Incubation Time & Temperature | Strictly adhere to a standardized protocol. Use calibrated incubators. | |

| Buffer pH | Verify pH at the experimental temperature. | ||

| Instrumentation | Pipette Accuracy | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. | |

| Plate Reader Settings | Optimize reader settings for gain and integration time. | ||

| **Cell Culture |

Technical Support Center: Clidanac Dosage Optimization for Preclinical Arthritis Models

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Clidanac in preclinical arthritis models. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for a mouse model of collagen-induced arthritis (CIA)?

A1: For a novel NSAID like this compound, dose-finding studies are crucial. We recommend starting with a dose range identified from in vitro potency and preliminary tolerability studies. As a reference, established NSAIDs like Sulindac are often studied in ranges of 5-20 mg/kg daily in rodent models. It is advisable to test at least three doses (low, medium, and high) to determine the optimal therapeutic window.

Q2: How should this compound be formulated for oral administration in rodents?

A2: this compound should be formulated in a vehicle that ensures solubility and stability. A common vehicle for oral gavage is 0.5% or 1% methylcellulose (B11928114) in sterile water. It is critical to ensure the pH of the final formulation is near neutral (~7.0) to avoid gastrointestinal irritation.[1] The solution should be prepared fresh daily unless stability data indicates otherwise.

Q3: What is the maximum recommended volume for oral gavage in mice and rats?

A3: To minimize stress and potential for gastric distension, the recommended maximum volume for oral gavage is typically 5-10 mL/kg for both mice and rats.[2] For example, a 25g mouse should receive a maximum of 0.25 mL.

Q4: What are the expected pharmacokinetic (PK) properties of this compound?

A4: While specific PK data for this compound is proprietary, as a member of the NSAID class, it is expected to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted via the kidneys.[3] Key parameters to evaluate in your preclinical studies include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[4] A representative pharmacokinetic profile would be similar to other drugs in its class, which are designed for systemic exposure.[5]

Troubleshooting Guides

Issue 1: High variability in arthritis scores between animals in the same treatment group.

-

Possible Cause: Inconsistent drug administration.

-

Solution: Ensure all technicians are properly trained in oral gavage techniques to minimize variability in dosing. Using soft gavage tubes can reduce stress-related physiological changes in the animals.

-

-

Possible Cause: Inconsistent disease induction.

-

Solution: Standardize the collagen-induced arthritis (CIA) or other model induction protocol. This includes the source and preparation of collagen, the emulsification with Freund's adjuvant, and the injection technique.

-

-

Possible Cause: Genetic drift in the animal strain.

-

Solution: Ensure all animals are from a reliable and consistent source.

-

Issue 2: No significant difference in arthritis scores between the this compound-treated group and the vehicle control group.

-

Possible Cause: The dose of this compound is too low.

-

Solution: Conduct a dose-response study to determine the effective dose range. Consider increasing the dose based on tolerability.

-

-

Possible Cause: Poor bioavailability of the formulation.

-

Solution: Re-evaluate the formulation vehicle. Test alternative vehicles to improve solubility and absorption. Consider conducting a pilot pharmacokinetic study to confirm systemic exposure.

-

-

Possible Cause: The timing of treatment initiation is too late.

-

Solution: In many arthritis models, prophylactic treatment (starting at or before disease induction) is more effective than therapeutic treatment (starting after the onset of clinical signs). Consider initiating this compound administration earlier in the experimental timeline.

-

Issue 3: Adverse effects observed in the this compound-treated group (e.g., weight loss, lethargy, gastrointestinal issues).

-

Possible Cause: The dose of this compound is too high.

-

Solution: Reduce the dose or the frequency of administration. Monitor the animals closely for any signs of toxicity.

-

-

Possible Cause: The formulation is causing irritation.

-

Solution: Ensure the pH of the formulation is neutral. Consider alternative, less irritating vehicles.

-

-

Possible Cause: Off-target effects of the compound.

-

Solution: Conduct a thorough safety and toxicology assessment, including histopathological analysis of major organs.

-

Data Presentation

Table 1: Recommended Starting Doses for this compound in Preclinical Arthritis Models (Based on NSAID Surrogates)

| Animal Model | Species | Route of Administration | Recommended Starting Dose Range | Dosing Frequency |

| Collagen-Induced Arthritis (CIA) | Mouse | Oral Gavage | 5 - 20 mg/kg | Once or twice daily |

| Adjuvant-Induced Arthritis (AIA) | Rat | Oral Gavage | 5 - 15 mg/kg | Once daily |

Table 2: Common Vehicles for Oral Administration of NSAIDs

| Vehicle | Concentration | Notes |

| Methylcellulose | 0.5% - 1% (w/v) in sterile water | Commonly used, generally well-tolerated. |

| Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) in sterile water | Alternative to methylcellulose. |

| Polyethylene glycol 400 (PEG400) | 10% - 30% (v/v) in sterile water | Can improve solubility for some compounds. |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.

-

Prepare the vehicle: For a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile, heated (60-80°C) water while stirring. Allow the solution to cool to room temperature, then store at 4°C overnight to ensure complete dissolution.

-

Prepare the this compound suspension: Weigh the calculated amount of this compound and triturate it to a fine powder. Gradually add the methylcellulose vehicle while triturating to create a uniform suspension.

-

Verify the concentration: If possible, use an analytical method (e.g., HPLC) to confirm the final concentration of this compound in the suspension.

-

Storage: Store the formulation at 4°C and protect it from light. Prepare fresh daily unless stability has been confirmed for longer periods.

Protocol 2: Collagen-Induced Arthritis (CIA) Model in Mice

-

Animals: Use DBA/1 mice, which are genetically susceptible to CIA.

-

Induction:

-

On day 0, immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin oral administration of this compound or vehicle control on day 21 (prophylactic) or upon the first signs of arthritis (therapeutic).

-

Administer the treatment daily until the end of the study (typically day 35-42).

-

-

Assessment:

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.

-

Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

At the end of the study, collect tissues (paws, spleen, serum) for histopathology, cytokine analysis, and biomarker assessment.

-

Mandatory Visualizations

Caption: Experimental workflow for a preclinical collagen-induced arthritis (CIA) model.

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A comparative pharmacokinetic study of a novel sustained release danofloxacin formulation and the conventional product in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Mitigating Clidanac-Induced Cytotoxicity in Primary Cells